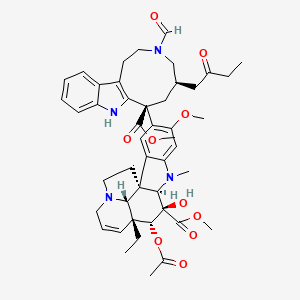
Catharinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Catharinine is a terpene indole alkaloid produced by the medicinal plant Catharanthus roseus and Tabernaemontana divaricata . This compound is derived from strictosidine, although the exact mechanism of its formation remains unknown . This compound is one of the two precursors that form vinblastine, the other being vindoline .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of catharinine typically involves the extraction from Catharanthus roseus or Tabernaemontana divaricata. The process begins with the isolation of strictosidine, followed by a series of chemical reactions to convert it into this compound . The exact reaction conditions and reagents used in these steps are still under investigation.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the aforementioned plants. The process includes cultivation of the plants, harvesting, and extraction using solvents such as methanol or ethanol. The extracted compounds are then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Catharinine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve halogens or other nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Catharinine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex alkaloids.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: this compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of catharinine involves its interaction with specific molecular targets and pathways. It competitively inhibits α9α10 nicotinic acetylcholine receptors with higher potency than at α3β4 and α4β2 receptors . Additionally, this compound directly blocks CaV2.2 channels, which play a role in its biological effects .
Comparison with Similar Compounds
Catharinine is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
Catharanthine: Another terpene indole alkaloid from Catharanthus roseus, used in the synthesis of vinblastine.
Vindoline: A precursor to vinblastine, similar to this compound in its role in alkaloid synthesis.
Akuammicine: An indole alkaloid with similar structural features but different biological activities.
This compound’s uniqueness lies in its specific interactions with molecular targets and its potential therapeutic applications, making it a valuable compound for further research and development.
Properties
CAS No. |
58511-83-4 |
|---|---|
Molecular Formula |
C46H56N4O10 |
Molecular Weight |
825.0 g/mol |
IUPAC Name |
methyl (1R,9R,10R,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(5R,7S)-3-formyl-7-methoxycarbonyl-5-(2-oxobutyl)-1,2,4,5,6,8-hexahydroazonino[5,4-b]indol-7-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H56N4O10/c1-8-29(53)21-28-24-45(41(54)58-6,37-31(15-19-49(25-28)26-51)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)57-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(60-27(3)52)46(39,56)42(55)59-7/h10-14,16,22-23,26,28,38-40,47,56H,8-9,15,17-21,24-25H2,1-7H3/t28-,38-,39+,40+,43+,44+,45-,46+/m0/s1 |
InChI Key |
AQXVANXWKSPKMX-RSAMFGMZSA-N |
Isomeric SMILES |
CCC(=O)C[C@H]1C[C@@](C2=C(CCN(C1)C=O)C3=CC=CC=C3N2)(C4=C(C=C5C(=C4)[C@]67CCN8[C@H]6[C@@](C=CC8)([C@H]([C@]([C@@H]7N5C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Canonical SMILES |
CCC(=O)CC1CC(C2=C(CCN(C1)C=O)C3=CC=CC=C3N2)(C4=C(C=C5C(=C4)C67CCN8C6C(C=CC8)(C(C(C7N5C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















